molecular formula C13H16N2O3S B5347308 3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5347308
M. Wt: 280.34 g/mol
InChI Key: AIHLVINBRXJNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. This can be achieved through Diels-Alder reactions, followed by functionalization to introduce the carboxylic acid group. The thiazole ring is then introduced via a cyclization reaction involving appropriate thioamide and α-haloketone precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization and cyclization steps.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can be converted to esters or amides through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride for conversion to acid chlorides, followed by reaction with alcohols or amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound within biological systems, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid: can be compared to other thiazole-containing compounds, such as thiazole-based antibiotics or thiazole-derived ligands used in coordination chemistry.

Uniqueness

  • The unique combination of a bicyclic core and a thiazole ring sets this compound apart from others. This structure provides a balance of rigidity and flexibility, making it suitable for various applications.

Properties

IUPAC Name

3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c16-11(15-13-14-5-6-19-13)9-7-1-3-8(4-2-7)10(9)12(17)18/h5-10H,1-4H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHLVINBRXJNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.